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Cat. No.: B12420652 Get Quote

A Comparative Analysis of Axl-IN-4's Kinase
Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

Axl-IN-4 Against Other Notable Kinase Inhibitors

The Axl receptor tyrosine kinase has emerged as a significant target in oncology, implicated in

tumor proliferation, survival, metastasis, and drug resistance. Axl-IN-4 is one of several small

molecule inhibitors developed to target this kinase. This guide provides a comparative analysis

of the selectivity profile of Axl-IN-4 against other well-characterized kinase inhibitors, including

those that also target Axl. The objective is to offer a clear, data-driven perspective to inform

research and drug development decisions.

Kinase Inhibitor Selectivity: A Tabular Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. The following tables summarize the available quantitative data for

Axl-IN-4 and a panel of comparator Axl inhibitors: BGB324 (R428), Cabozantinib, and

Foretinib. Data is presented as IC50 (half-maximal inhibitory concentration), Kd (dissociation

constant), or percentage of control, which indicates the remaining kinase activity in the

presence of the inhibitor. Lower values typically signify higher potency.
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It is important to note that comprehensive public data on the kinome-wide selectivity of Axl-IN-4
is limited. The available information indicates an IC50 of 28.8 μM for AXL kinase, suggesting it

is a less potent inhibitor compared to other compounds in this analysis[1].

Table 1: Selectivity Profile of Axl-IN-4 and Comparator Kinase Inhibitors

Kinase Target Axl-IN-4 (IC50)
BGB324
(R428) (IC50)

Cabozantinib
(IC50)

Foretinib (Kd)

AXL 28.8 µM[1] 14 nM 7 nM[2] -

MER - >700 nM - -

TYRO3 - >1400 nM - -

VEGFR2 - - 1.9 nM[2] 0.98 nM[3]

MET - >1400 nM 1.3 nM[2] 0.96 nM[3]

ABL - >1400 nM - -

InsR - >1400 nM - -

EGFR - >1400 nM - -

HER2 - >1400 nM - -

PDGFRβ - >1400 nM - -

KDR - - - 0.98 nM[3]

FLT3 - - - -

SRC - - - 27 nM[3]

BLK - - - 11 nM[3]

Note: A dash (-) indicates that data was not found in the public domain from the conducted

searches.
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To understand the context of Axl inhibition, it is crucial to visualize its role in cellular signaling.

Furthermore, a clear understanding of the experimental workflow used to determine inhibitor

selectivity is essential for interpreting the data.
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A simplified diagram of the Axl signaling pathway.
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The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity

using a competition binding assay, such as the KINOMEscan® platform.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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